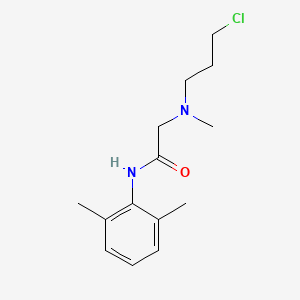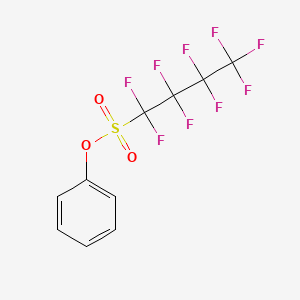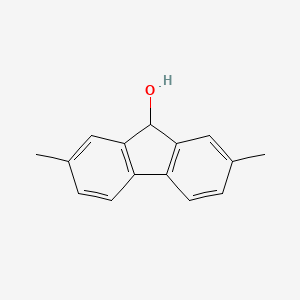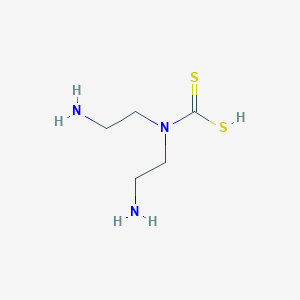
5-Ethyl-2-methylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-methylbenzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with ethyl and methyl substituents. This compound is a derivative of resorcinol, which is the meta isomer of dihydroxybenzene.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylbenzene-1,3-diol can be achieved through various synthetic routes. One common method involves the alkylation of resorcinol with ethyl and methyl groups. This can be done using Friedel-Crafts alkylation, where resorcinol reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as bromination, methylation, and demethylation, followed by purification through crystallization or distillation.
化学反应分析
Types of Reactions
5-Ethyl-2-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
5-Ethyl-2-methylbenzene-1,3-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 5-Ethyl-2-methylbenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, modulating their activity.
相似化合物的比较
Similar Compounds
Resorcinol (benzene-1,3-diol): The parent compound with two hydroxyl groups in the meta position.
Catechol (benzene-1,2-diol): An isomer with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): An isomer with hydroxyl groups in the para position.
Orcinol (5-methylbenzene-1,3-diol): A similar compound with a methyl group instead of an ethyl group.
Uniqueness
5-Ethyl-2-methylbenzene-1,3-diol is unique due to the presence of both ethyl and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to other dihydroxybenzenes.
属性
CAS 编号 |
34745-52-3 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
5-ethyl-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-8(10)6(2)9(11)5-7/h4-5,10-11H,3H2,1-2H3 |
InChI 键 |
CUEMVIJZQVZJRC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
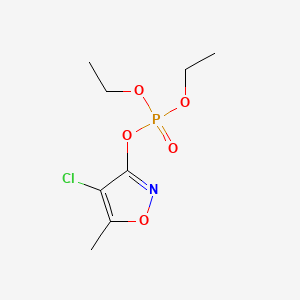
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)


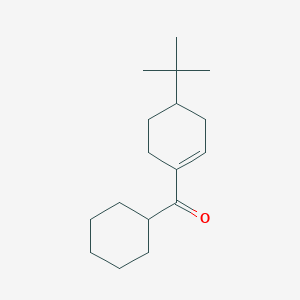
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
